molecular formula C19H17NO5S B2480437 8-methoxy-3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)-2H-chromen-2-one CAS No. 950281-15-9

8-methoxy-3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)-2H-chromen-2-one

Cat. No.: B2480437
CAS No.: 950281-15-9
M. Wt: 371.41
InChI Key: KTCAWJOIXHCXFZ-UHFFFAOYSA-N
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Description

8-methoxy-3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)-2H-chromen-2-one is a complex organic compound that belongs to the class of chromen-2-ones. This compound is characterized by the presence of a methoxy group, a tetrahydroisoquinoline sulfonyl group, and a chromen-2-one core structure. Compounds of this nature are often studied for their potential biological activities and applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-methoxy-3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)-2H-chromen-2-one typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Chromen-2-one Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Methoxy Group: Methoxylation can be performed using methanol and a suitable catalyst.

    Attachment of the Tetrahydroisoquinoline Sulfonyl Group: This step may involve sulfonylation reactions using sulfonyl chlorides and tetrahydroisoquinoline derivatives under controlled conditions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the tetrahydroisoquinoline moiety.

    Reduction: Reduction reactions can target the chromen-2-one core or the sulfonyl group.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Binding to Enzymes: Inhibition or activation of enzymatic activity.

    Interaction with Receptors: Modulation of receptor signaling pathways.

    Alteration of Cellular Processes: Impact on cell proliferation, apoptosis, or other cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Coumarins: Similar chromen-2-one core structure.

    Isoquinolines: Similar tetrahydroisoquinoline moiety.

    Sulfonyl Compounds: Similar sulfonyl functional group.

Uniqueness

8-methoxy-3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)-2H-chromen-2-one is unique due to the combination of its functional groups, which may confer distinct chemical and biological properties compared to other compounds.

Properties

IUPAC Name

3-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-8-methoxychromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO5S/c1-24-16-8-4-7-14-11-17(19(21)25-18(14)16)26(22,23)20-10-9-13-5-2-3-6-15(13)12-20/h2-8,11H,9-10,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTCAWJOIXHCXFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=O)C(=C2)S(=O)(=O)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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